

Application Notes and Protocols for Tpc2-A1-N in Patch-Clamp Electrophysiology

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Compound of Interest

Compound Name: *Tpc2-A1-N*

Cat. No.: *B8136408*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

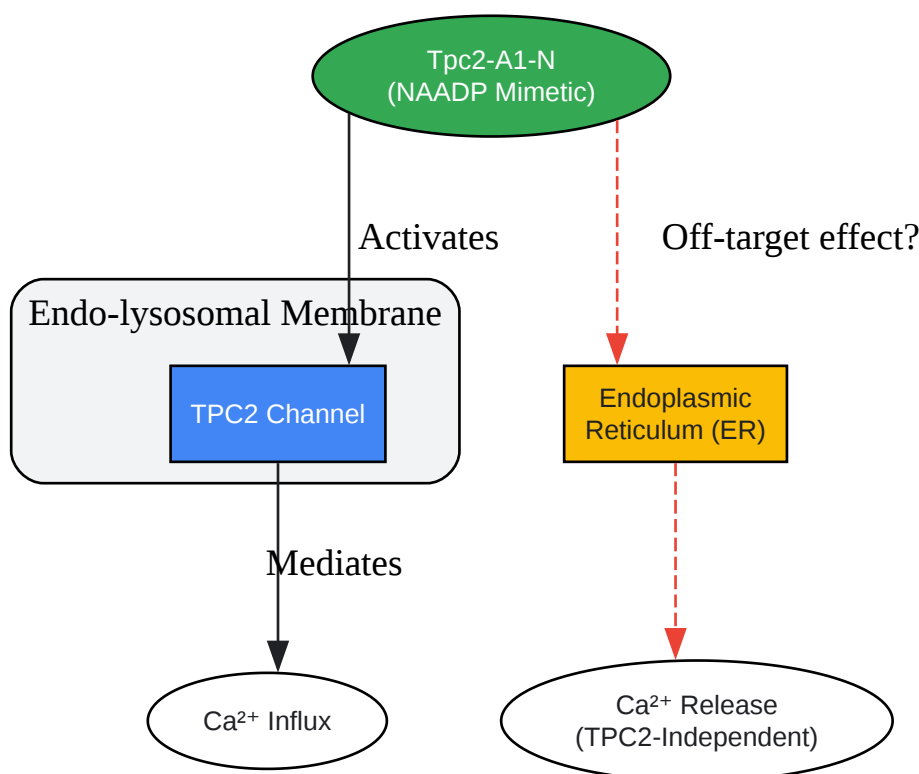
Two-pore channels (TPCs) are a family of cation channels primarily located on the membranes of endosomes and lysosomes.[1][2] They play crucial roles in regulating intracellular trafficking, endo-lysosomal pH, and ion homeostasis.[2][3] TPC2, a key member of this family, is gated by endogenous ligands such as nicotinic acid adenine dinucleotide phosphate (NAADP) and the lipid phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂).[1][4] Notably, the ion selectivity of TPC2 appears to be dependent on the activating ligand; NAADP activation favors Ca²⁺ permeability, while PI(3,5)P₂ activation leads to Na⁺ selectivity.[4][5]

Tpc2-A1-N is a cell-permeable small molecule agonist designed to mimic the action of NAADP, selectively activating TPC2 to a Ca²⁺-permeable state.[6] This makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of TPC2-mediated Ca²⁺ signaling. However, recent studies suggest that **Tpc2-A1-N** may also induce Ca²⁺ and Na⁺ signals independently of TPC channels, primarily by releasing Ca²⁺ from the endoplasmic reticulum (ER).[7][8][9] Therefore, rigorous control experiments are essential when interpreting data obtained using this compound.

These application notes provide detailed protocols for the use of **Tpc2-A1-N** in patch-clamp studies to characterize TPC2 channel activity, alongside crucial control experiments to ensure data validity.

Mechanism of Action & Signaling Pathway

Tpc2-A1-N is reported to directly activate TPC2 channels, inducing a conformational change that favors the permeation of Ca^{2+} ions from the lumen of the endo-lysosome (or the extracellular space in plasma membrane-rerouted models) into the cytosol.[6] This action is functionally similar to the endogenous ligand NAADP. However, unlike NAADP, the action of **Tpc2-A1-N** does not appear to require accessory proteins like JPT2 and LSM12. Controversially, some evidence suggests **Tpc2-A1-N** can also trigger Ca^{2+} release from the ER, a TPC2-independent effect.[7][9]



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Fig. 1: Proposed signaling pathway for **Tpc2-A1-N**.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for **Tpc2-A1-N** and its counterpart, TPC2-A1-P, which mimics $\text{PI}(3,5)\text{P}_2$ and induces Na^+ currents.[5] This data is essential for designing dose-response experiments.

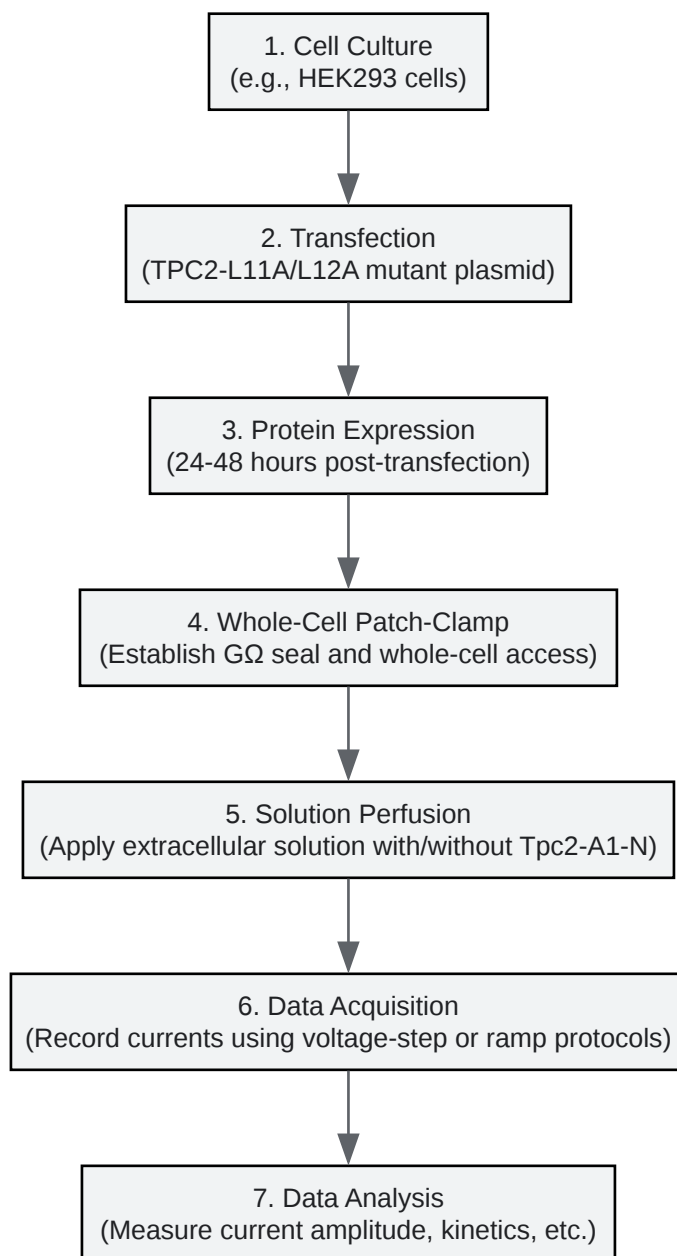
Compound	Target	Primary Effect	Effective Concentration	EC ₅₀ Value	Cell System	Reference
Tpc2-A1-N	TPC2	Ca ²⁺ -permeable agonist (NAADP mimetic)	10 - 30 µM	7.8 µM (for Ca ²⁺ signals)[6]	TPC2L11A/L12A expressing cells	[6]
Tpc2-A1-N	TPC2	Elicits cation currents	10 µM	0.6 µM (for Na ⁺ currents)[5]	Endo-lysosomes from TPC2-expressing HEK293 cells	[5]
TPC2-A1-P	TPC2	Na ⁺ -selective agonist (PI(3,5)P ₂ mimetic)	30 - 60 µM	0.6 µM (for Na ⁺ currents)[5]	Endo-lysosomes from TPC2-expressing HEK293 cells	[5]

Experimental Protocols

Due to the intracellular localization of TPC2, specialized patch-clamp configurations are required. Below are protocols for the two most common approaches.

Protocol 1: Whole-Cell Patch-Clamp on Plasma Membrane-Rerouted TPC2

This method utilizes a TPC2 mutant (e.g., L11A/L12A) that disrupts its endo-lysosomal targeting motif, causing it to be expressed on the plasma membrane where it is accessible to conventional whole-cell patch-clamp.[4]



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Fig. 2: Workflow for whole-cell recording of rerouted TPC2.

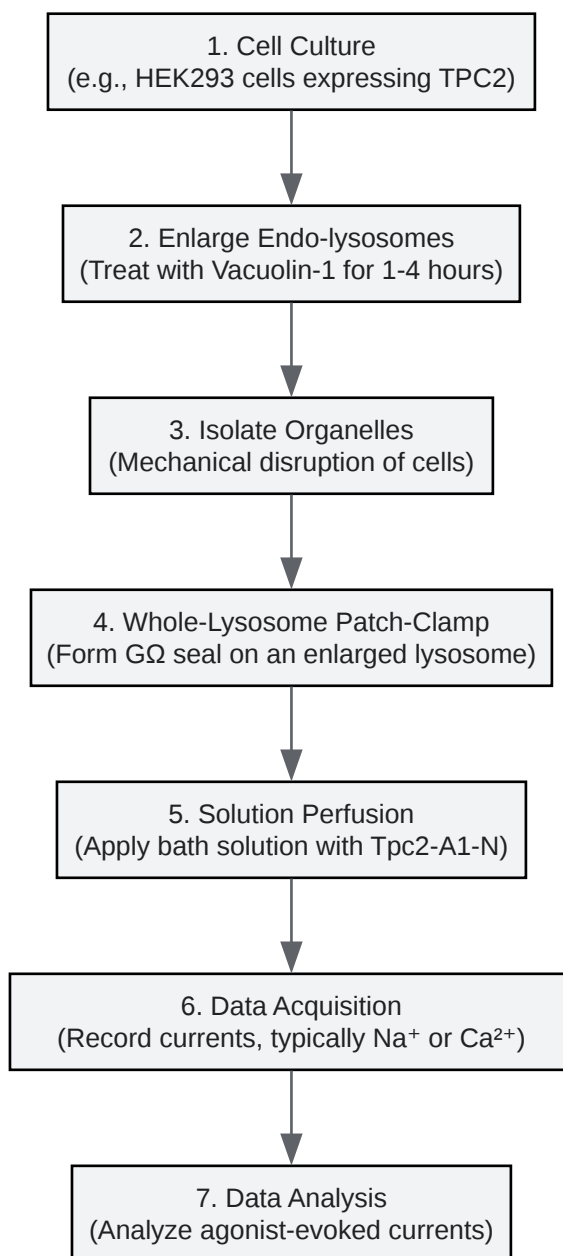
Methodology:

- **Cell Preparation:** Culture HEK293 cells and transiently transfect them with a plasmid encoding a plasma membrane-targeted TPC2 mutant (e.g., TPC2L11A/L12A). Allow 24-48 hours for channel expression.

- Solutions:
 - Internal (Pipette) Solution (in mM): 140 Cs-Mesylate, 10 HEPES, 10 NaCl, 1 MgCl₂, pH 7.2 with CsOH.
 - External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
- Electrophysiology:
 - Obtain a giga-ohm (GΩ) seal on a transfected cell using a patch pipette.
 - Rupture the membrane to achieve the whole-cell configuration.
 - Hold the cell at a holding potential of 0 mV.
 - Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) or voltage steps to elicit currents.
 - Perfuse the bath with the external solution containing **Tpc2-A1-N** (e.g., 10 μM) to record agonist-evoked currents.
 - Use appropriate TPC2 blockers like Tetrandrine as a negative control.[\[6\]](#)

Protocol 2: Endo-lysosomal Patch-Clamp

This advanced technique allows for the direct recording of TPC2 channels in their native membrane environment. It involves pharmacologically enlarging endo-lysosomes to a size suitable for patch-clamping.[\[5\]](#)[\[10\]](#)



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Fig. 3: Workflow for endo-lysosomal patch-clamp recording.

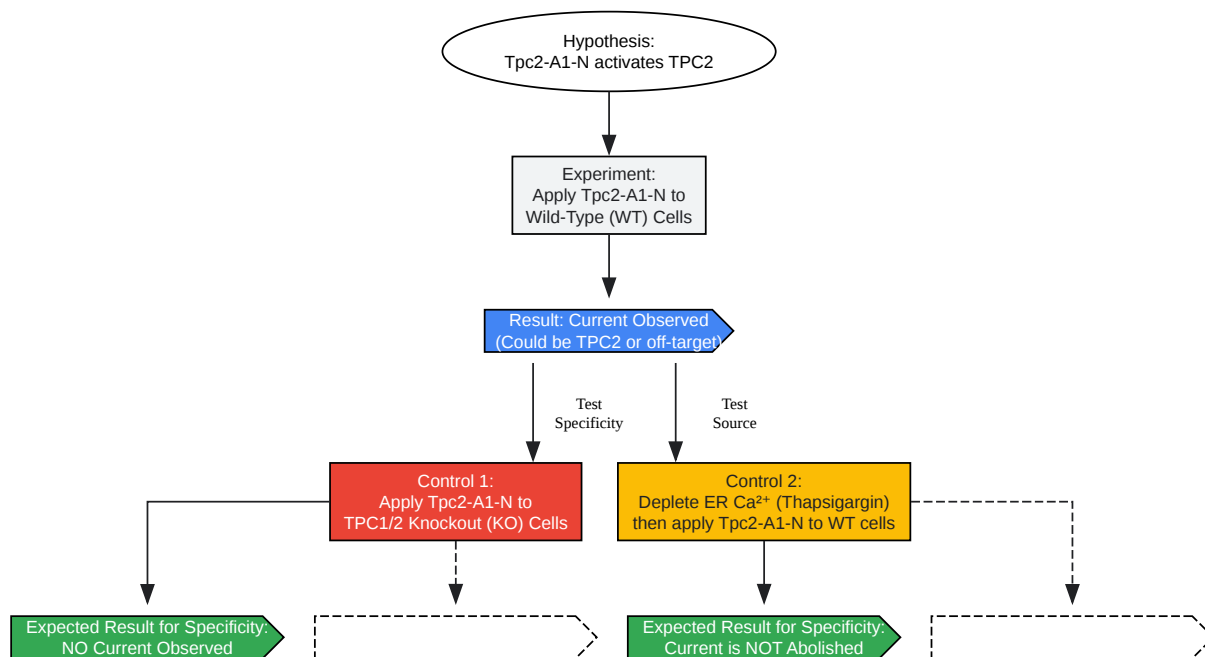
Methodology:

- **Organelle Preparation:** Culture HEK293 cells overexpressing TPC2. Treat cells with Vacuolin-1 (1 μ M) for 1-4 hours to induce the formation of large endo-lysosomal vacuoles. Mechanically lyse the cells to release the enlarged organelles.

- Solutions:
 - Luminal (Pipette) Solution (in mM): 140 Na-Mesylate, 10 HEPES, 1 CaCl₂, pH 4.6 with NaOH (to mimic acidic lumen).
 - Cytosolic (Bath) Solution (in mM): 140 Na-Mesylate, 10 HEPES, 1 EGTA, pH 7.2 with NaOH.
- Electrophysiology:
 - Identify enlarged endo-lysosomes (typically >5 µm in diameter).
 - Form a GΩ seal on the membrane of an isolated organelle.
 - Establish a whole-lysosome configuration.
 - Record basal currents using a voltage protocol (e.g., steps from -100 mV to +100 mV).
 - Apply **Tpc2-A1-N** (e.g., 10 µM) to the bath (cytosolic side) and record agonist-activated currents.[5]

Protocol 3: Essential Control Experiments for Specificity

Given the reports of TPC2-independent effects of **Tpc2-A1-N**, the following controls are critical for validating that the observed currents are mediated by TPC2.[7][8][9]



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Fig. 4: Logical workflow for **Tpc2-A1-N** specificity controls.

Methodology:

- Genetic Knockout Control:
 - Perform patch-clamp experiments (either whole-cell on rerouted channels or endo-lysosomal) on cells with genetic knockout/knockdown of TPC2 (and ideally TPC1 as well).
 - Expected Outcome for Specificity: Application of **Tpc2-A1-N** should fail to elicit the currents observed in wild-type or TPC2-expressing cells.[7] If a response is still present, it indicates an off-target effect.
- ER Ca²⁺ Depletion Control:

- Pre-treat wild-type cells with thapsigargin, an irreversible inhibitor of the sarco/endoplasmic reticulum Ca^{2+} -ATPase (SERCA) pump, to deplete ER Ca^{2+} stores.
- Apply **Tpc2-A1-N** and measure Ca^{2+} signals or currents.
- Expected Outcome for Specificity: If **Tpc2-A1-N** acts on TPC2, its effect should not be significantly diminished by ER store depletion. If the response is abolished, it suggests the ER, not TPC2, is the primary source of the Ca^{2+} signal.[8][9]

Conclusion

Tpc2-A1-N is a potent tool for probing the Ca^{2+} -permeable state of TPC2 channels. When used with the appropriate patch-clamp methodologies and, crucially, with rigorous genetic and pharmacological controls, it can provide valuable insights into the function of endo-lysosomal Ca^{2+} signaling in health and disease. Researchers must remain aware of and experimentally address the potential for TPC2-independent effects to ensure the accurate interpretation of their findings.

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